molecular formula C7H3ClFNO4 B14121128 2-Chloro-4-fluoro-3-nitrobenzoic acid

2-Chloro-4-fluoro-3-nitrobenzoic acid

Cat. No.: B14121128
M. Wt: 219.55 g/mol
InChI Key: UWMQDFSOLROBQA-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3ClFNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-3-nitrobenzoic acid typically involves multiple steps starting from readily available raw materials. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of high-yield reactions and cost-effective reagents to ensure the process is economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-nitrobenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The nitro, chloro, and fluoro groups can be substituted under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.

    Oxidation Reactions: The compound can undergo further oxidation under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.

Major Products

    Substitution: Products include derivatives where the nitro, chloro, or fluoro groups are replaced by other functional groups.

    Reduction: The major product is 2-Chloro-4-fluoro-3-aminobenzoic acid.

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Chloro-4-fluoro-3-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-4-fluoro-3-nitrobenzoic acid exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, can participate in redox reactions, while the chloro and fluoro groups can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

2-Chloro-4-fluoro-3-nitrobenzoic acid can be compared with other similar compounds, such as:

    2-Chloro-3-nitrobenzoic acid: Lacks the fluorine substituent, which can affect its reactivity and applications.

    4-Fluoro-3-nitrobenzoic acid: Lacks the chlorine substituent, leading to different chemical properties and uses.

    2-Fluoro-3-nitrobenzoic acid:

The presence of both chlorine and fluorine substituents in this compound makes it unique and potentially more versatile in various chemical reactions and applications.

Properties

Molecular Formula

C7H3ClFNO4

Molecular Weight

219.55 g/mol

IUPAC Name

2-chloro-4-fluoro-3-nitrobenzoic acid

InChI

InChI=1S/C7H3ClFNO4/c8-5-3(7(11)12)1-2-4(9)6(5)10(13)14/h1-2H,(H,11,12)

InChI Key

UWMQDFSOLROBQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])F

Origin of Product

United States

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